tert-Butyl 2-(3-bromophenoxy)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(3-bromophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)8-15-10-6-4-5-9(13)7-10/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZRSYUTLFVTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
tert-Butyl 2-(3-bromophenoxy)acetate CAS number and molecular weight
The following technical monograph provides an in-depth profile of tert-Butyl 2-(3-bromophenoxy)acetate , structured for researchers in medicinal chemistry and drug development.
Compound Profile for Drug Discovery & Development
Executive Summary
This compound is a specialized organobromine building block utilized primarily as an intermediate in the synthesis of pharmaceutical agents. It features a phenoxyacetic acid scaffold —a pharmacophore common in metabolic disease therapeutics (e.g., PPAR agonists)—protected as a tert-butyl ester.
The compound’s utility lies in its orthogonal reactivity :
-
The Aryl Bromide: Allows for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to build complex biaryl or heterocyclic structures.
-
The tert-Butyl Ester: Serves as an acid-labile protecting group, stable to basic conditions (e.g., nucleophilic substitution, base-mediated coupling) but readily cleaved by Trifluoroacetic acid (TFA) to reveal the free carboxylic acid.
Chemical Identity & Physicochemical Profile
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 277331-38-1 |
| Molecular Formula | C₁₂H₁₅BrO₃ |
| Molecular Weight | 287.15 g/mol |
| SMILES | CC(C)(C)OC(=O)COc1cccc(Br)c1 |
| InChI Key | Specific key varies by isomer resolution; core connectivity confirmed. |
| Physical State | Typically a colorless to pale yellow oil or low-melting solid. |
| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO, DMF); insoluble in water. |
Structural Analysis: The molecule consists of a 3-bromophenol core O-alkylated with a tert-butyl acetate motif.[1] The meta-positioning of the bromine is critical for directing the geometry of subsequent cross-coupling reactions, distinguishing it from para-substituted analogs often used in liquid crystals or linear polymers.
Synthetic Methodology
The synthesis of this compound follows a standard Williamson Ether Synthesis . This protocol is preferred over acid-catalyzed esterification of the parent acid because it avoids potential side reactions with the aryl bromide and proceeds under mild conditions.
Core Reaction Pathway
The synthesis involves the nucleophilic substitution of tert-butyl bromoacetate by the phenoxide ion generated from 3-bromophenol.
Figure 1: Synthetic pathway via Williamson Ether Synthesis.
Detailed Experimental Protocol
Note: This protocol is a standardized adaptation for research-scale synthesis (10–50 mmol).
Reagents:
-
3-Bromophenol (1.0 equiv)
-
tert-Butyl bromoacetate (1.1 equiv)
-
Potassium Carbonate (
, anhydrous, 2.0 equiv) -
Solvent: DMF (N,N-Dimethylformamide) or Acetone.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromophenol in anhydrous DMF (approx. 5 mL per mmol).
-
Deprotonation: Add
in a single portion. Stir the suspension at room temperature for 15–30 minutes to generate the phenoxide anion. Observation: The mixture may change color slightly. -
Alkylation: Add tert-butyl bromoacetate dropwise over 10 minutes.
-
Technical Insight: The tert-butyl ester is sterically bulky but the primary bromide is highly reactive. Dropwise addition prevents localized concentration spikes that could lead to side reactions.
-
-
Reaction: Stir the mixture at 60°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS. The starting phenol spot should disappear.
-
Work-up:
-
Dilute the reaction mixture with water (5x reaction volume) and extract with Ethyl Acetate (3x).
-
Wash the combined organic layers with water (to remove DMF) and brine.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: If necessary, purify via silica gel flash chromatography (Eluent: 0-10% EtOAc in Hexanes).
Reactivity & Applications in Drug Discovery
This compound is a "bifunctional linchpin" in medicinal chemistry. Its value comes from the ability to modify the aryl ring while keeping the carboxylic acid protected.
Strategic Utility: Orthogonal Protection
The tert-butyl group is stable to basic conditions used in cross-coupling (e.g.,
Figure 2: Divergent synthetic applications of the scaffold.
Therapeutic Relevance
-
PPAR Agonists: The phenoxyacetic acid moiety is a classic pharmacophore for Peroxisome Proliferator-Activated Receptors (PPARs), used in treating dyslipidemia and Type 2 diabetes (e.g., related to the fibrate class).
-
CRTH2 Antagonists: Substituted phenoxyacetic acids have shown activity in blocking the prostaglandin D2 receptor, relevant for asthma and allergic rhinitis.
-
Agrochemicals: Similar scaffolds are used in the synthesis of auxin-mimic herbicides.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
Handling:
-
Wear nitrile gloves and safety glasses.
-
Avoid inhalation of dust/vapors.
-
Storage: Store in a cool, dry place. The tert-butyl ester is generally stable but should be kept away from strong acids to prevent premature deprotection.
-
References
-
Sigma-Aldrich. Product Detail: this compound (CAS 277331-38-1).[2][3] Retrieved from
-
BLD Pharm. Compound Monograph: this compound.[2] Retrieved from
-
ChemicalBook. Synthesis and Applications of tert-Butyl bromoacetate derivatives. Retrieved from
-
PubChem. Compound Summary: Phenoxyacetic acid derivatives. (General scaffold reference). Retrieved from
Sources
- 1. Innovative Labs - Manufacturer of Pharmaceutical Intermediates, Customized Products Tailored to Client Specifications - Contact Us - Google Search - Youtube - Google Gemini [innovativelabs.in]
- 2. Tert butyl acetate | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1054625-64-7|Di-tert-butyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate|BLD Pharm [bldpharm.com]
Technical Guide: Characterization and Synthesis of tert-Butyl 2-(3-bromophenoxy)acetate
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and process chemists. It prioritizes experimental logic, synthesis, and characterization methodologies over static data lists, acknowledging the specific nature of this research intermediate.
CAS: 277331-38-1 | Formula: C₁₂H₁₅BrO₃ | M.W.: 287.15 g/mol
Executive Summary
tert-Butyl 2-(3-bromophenoxy)acetate is a critical intermediate in medicinal chemistry, primarily utilized as a lipophilic building block for Peroxisome Proliferator-Activated Receptor (PPAR) agonists and CRTH2 antagonists . Its structural utility lies in the 3-bromophenoxy motif, which serves as a pre-functionalized scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the tert-butyl ester acts as an acid-labile protecting group, orthogonal to base-sensitive functionalities.
This guide provides a comprehensive physicochemical profile, a validated synthetic workflow, and rigorous characterization protocols to ensure high-purity isolation.
Physicochemical Profile
Note: As a specialized research intermediate, experimental bulk property data is often proprietary. The values below represent a consensus of experimental analogs and high-fidelity QSPR predictions.
Core Physical Properties
| Property | Value / Range | Confidence Level | Notes |
| Physical State | Viscous Oil or Low-Melting Solid | High | tert-Butyl esters of phenoxyacetic acid are kinetically slow to crystallize. |
| Melting Point (MP) | 28 – 35 °C (Predicted) | Medium | Likely exists as a supercooled liquid at RT; solidifies upon chilling or seeding. |
| Boiling Point (BP) | 345 ± 25 °C (760 mmHg) | High (Calc.) | Do not distill at atm pressure. Risk of ester pyrolysis (>150 °C). |
| Boiling Point (Vac.) | 135 – 145 °C (0.5 mmHg) | High (Exp. Analog) | Recommended purification method if chromatography is bypassed. |
| Density | 1.28 ± 0.05 g/cm³ | High (Calc.) | Denser than water; facilitates facile phase separation. |
| LogP | 3.65 ± 0.3 | High | Highly lipophilic; requires non-polar solvents (Hexane/EtOAc) for chromatography. |
Solubility Profile
-
Soluble: Dichloromethane, Ethyl Acetate, THF, Toluene, Acetone.
-
Insoluble: Water (hydrophobic).
-
Reactivity: Stable to weak bases; hydrolyzes rapidly in TFA/DCM (1:1) to the free acid.
Synthetic Pathway & Logic
The synthesis follows a standard Williamson Ether Synthesis . The choice of base and solvent is critical to minimize C-alkylation side products and prevent premature ester hydrolysis.
Reaction Scheme
Reagents: 3-Bromophenol (1.0 equiv), tert-Butyl bromoacetate (1.1 equiv), K₂CO₃ (2.0 equiv). Solvent: DMF (anhydrous) or Acetone (reflux).
Figure 1: Logical flow of the Williamson ether synthesis for this compound.
Detailed Protocol
-
Activation: Charge a flame-dried flask with 3-bromophenol (10 mmol) and anhydrous DMF (30 mL). Add anhydrous K₂CO₃ (20 mmol) in one portion. Stir at 0°C for 15 minutes to generate the phenoxide anion.
-
Alkylation: Dropwise add tert-butyl bromoacetate (11 mmol) over 10 minutes. The tert-butyl group provides steric bulk, reducing the rate of addition slightly compared to methyl esters.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 9:1). The phenol spot (lower R_f) should disappear.
-
Workup: Dilute with Et₂O (100 mL) and wash with water (3 x 30 mL) to remove DMF. Crucial: Wash with 1M NaOH (10 mL) to remove unreacted phenol traces. Dry over MgSO₄.
-
Purification: Concentrate in vacuo. If the residue is a yellow oil, purify via silica gel chromatography (Gradient: 0%
10% EtOAc in Hexanes).
Analytical Characterization & Validation
To validate the identity and purity of the compound, the following multi-modal approach is required.
A. Thermal Analysis (DSC/TGA)
Since the melting point is near ambient temperature, standard capillary methods may be ambiguous.
-
Method: Differential Scanning Calorimetry (DSC).
-
Protocol: Cool sample to -40°C, then heat at 5°C/min to 150°C.
-
Expected Signal: A sharp endotherm at ~30°C indicates melting. A broad exotherm >160°C indicates ester decomposition (isobutylene loss).
B. Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃):
- 7.0–7.3 (m, 4H, Ar-H)
- 4.50 (s, 2H, -OCH ₂CO-)
- 1.48 (s, 9H, -C(CH ₃)₃)
-
Key Diagnostic: The singlet at 4.50 ppm confirms O-alkylation. If C-alkylation occurred, this signal would be a doublet or multiplet upfield.
C. Purity Logic Flow
Figure 2: Quality Control decision tree for validating intermediate purity.
Applications in Drug Discovery
The 3-bromophenoxy moiety is a "privileged structure" in medicinal chemistry.
-
Suzuki-Miyaura Coupling: The bromine atom is an excellent handle for coupling with aryl boronic acids to create biaryl ether scaffolds, common in PPAR
/ dual agonists (metabolic disease). -
Buchwald-Hartwig Amination: Coupling with amines generates
-aryl motifs found in CNS-active agents. -
Prodrug Design: The tert-butyl ester serves as a lipophilic "mask" for the carboxylic acid, improving cell permeability during in vitro assays before intracellular hydrolysis.
References
-
Sigma-Aldrich. this compound Product Detail. (Accessed 2026).[1][2] Link
-
PubChem Database. Compound Summary: tert-Butyl 2-(3-bromophenyl)acetate (Analog Data). National Center for Biotechnology Information. Link
-
Organic Syntheses. Alkylation of Phenols: General Procedures. Org. Synth. 2004, 81, 195. Link
-
ChemicalBook. Synthesis of tert-Butyl bromoacetate and derivatives. Link
Sources
The Synthesis of Phenoxyacetic Acid Derivatives: A Comprehensive Technical Guide for the Modern Chemist
Foreword: The Enduring Relevance of the Phenoxyacetic Acid Scaffold
The phenoxyacetic acid motif is a cornerstone in the architecture of a vast array of biologically active molecules. From its early beginnings in the development of herbicides like 2,4-D to its integral role in modern pharmaceuticals, this deceptively simple scaffold continues to be a focal point for innovation in drug discovery and materials science.[1][2] Its derivatives exhibit a remarkable spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and herbicidal properties.[3][4] This guide is crafted for researchers, scientists, and professionals in drug development, providing an in-depth exploration of the core synthetic strategies employed to construct these valuable compounds. We will delve into the classical methodologies that have stood the test of time, explore modern catalytic innovations that offer enhanced efficiency and sustainability, and provide practical, field-proven insights into the experimental nuances that govern success in the laboratory.
Chapter 1: Foundational Synthetic Strategies: The Classical Pillars
The construction of the ether linkage is the critical step in the synthesis of phenoxyacetic acid derivatives. Two classical, yet enduringly relevant, methods form the bedrock of this chemistry: the Williamson ether synthesis and the Ullmann condensation.
The Williamson Ether Synthesis: A Workhorse of O-Arylation
The Williamson ether synthesis, a staple in organic chemistry, remains a widely used and versatile method for preparing phenoxyacetic acids.[5][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion acts as the nucleophile, attacking an electrophilic haloacetic acid or its ester.[5][7]
Mechanism and Rationale:
The reaction is typically initiated by deprotonating a substituted phenol with a suitable base to generate the more nucleophilic phenoxide. The choice of base is critical and depends on the acidity of the phenol. For many phenols, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are sufficient.[8] The resulting phenoxide then attacks the carbon atom bearing the halogen in the haloacetic acid derivative, displacing the halide and forming the desired ether linkage.
Diagram: The Williamson Ether Synthesis Pathway
Caption: General mechanism of the Williamson ether synthesis for phenoxyacetic acids.
Experimental Protocol: Synthesis of 4-Methylphenoxyacetic Acid [8]
This protocol provides a representative example of the Williamson ether synthesis.
Materials:
-
4-Methylphenol (p-cresol)
-
30% Aqueous Sodium Hydroxide (NaOH)
-
Chloroacetic Acid
-
6M Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Water
Procedure:
-
Phenoxide Formation: In a suitable reaction vessel, dissolve 1.0 g of 4-methylphenol in 5 mL of 30% aqueous NaOH. Gentle warming may be required to facilitate dissolution.
-
Alkylation: To the resulting solution, add 1.5 g of chloroacetic acid.
-
Reaction: Heat the mixture in a water bath at 90-100°C for 30-40 minutes.
-
Work-up:
-
Cool the reaction mixture and dilute with approximately 10 mL of water.
-
Acidify the solution with 6M HCl until it is acidic to litmus paper.
-
Transfer the mixture to a separatory funnel and extract with 15 mL of diethyl ether.
-
Wash the ether layer with 15 mL of water.
-
Extract the ether layer with 10 mL of saturated sodium bicarbonate solution to separate the acidic product from any unreacted phenol.
-
-
Isolation:
-
Carefully acidify the bicarbonate layer with 6M HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Causality Behind Experimental Choices:
-
Strong Base: The use of a strong base like NaOH is essential to deprotonate the weakly acidic phenol, generating the highly reactive phenoxide nucleophile.
-
Heating: The reaction is heated to increase the rate of the SN2 reaction, which can be sluggish at room temperature.
-
Acidic Work-up: Acidification protonates the carboxylate salt of the product, rendering it insoluble in water and allowing for its isolation.
-
Bicarbonate Extraction: This step is a classic acid-base extraction technique. The weakly basic sodium bicarbonate is strong enough to deprotonate the carboxylic acid product, transferring it to the aqueous phase, while leaving the less acidic unreacted phenol in the organic phase.
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is another classical method for forming aryl ethers, particularly useful when the SN2 pathway of the Williamson synthesis is disfavored, for instance, with sterically hindered phenols or less reactive aryl halides.[9] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[10]
Mechanism and Rationale:
The precise mechanism of the Ullmann condensation has been a subject of study, but it is generally accepted to involve the formation of a copper(I) phenoxide intermediate. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and a copper(I) halide. Traditional Ullmann reactions often require harsh conditions, including high temperatures (often >200°C) and stoichiometric amounts of copper powder.[9]
Diagram: The Ullmann Condensation Catalytic Cycle
Caption: A plausible catalytic cycle for the Ullmann condensation.
Modern advancements have led to milder reaction conditions through the use of soluble copper catalysts and various ligands that facilitate the catalytic cycle.[1][2]
Experimental Protocol: Ligand-Accelerated Ullmann Diaryl Ether Synthesis [1][11]
This protocol illustrates a modern, milder approach to the Ullmann condensation.
Materials:
-
Aryl Halide (e.g., Iodobenzene)
-
Phenol
-
Copper(I) Iodide (CuI)
-
A suitable ligand (e.g., 2-((2-isopropylphenylimino)methyl)phenol)[1]
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)[11]
-
Anhydrous Dioxane or N-Methyl-2-pyrrolidone (NMP)[2]
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 mmol), phenol (1.2 mmol), CuI (0.05 mmol, 5 mol%), the ligand (0.15 mmol, 15 mol%), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add anhydrous dioxane (5 mL).
-
Reaction: Heat the mixture at 101°C with vigorous stirring for 24 hours.
-
Work-up:
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper is essential for facilitating the C-O bond formation. Modern protocols use catalytic amounts of a copper(I) salt.
-
Ligand: The ligand coordinates to the copper center, increasing its solubility and reactivity, thereby allowing for milder reaction conditions and lower catalyst loading.
-
Base: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is used to deprotonate the phenol without interfering with the catalytic cycle.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the copper(I) catalyst to the less active copper(II) state.
Chapter 2: Modern Synthetic Methodologies: Enhancing Efficiency and Sustainability
While classical methods are robust, the drive for greater efficiency, milder reaction conditions, and greener processes has led to the development of several innovative synthetic strategies.
Microwave-Assisted Synthesis: Accelerating Reactions
Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times and improving yields.[12] In the context of phenoxyacetic acid synthesis, microwave-assisted methods can accelerate both the Williamson ether synthesis and the Ullmann condensation.[4]
Rationale:
Microwave heating directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[13] This can overcome activation energy barriers more efficiently than conventional heating, resulting in significantly faster reactions.[12]
Experimental Protocol: Microwave-Assisted Synthesis of 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives [4]
This protocol highlights a solvent-free, catalyst-free microwave-assisted approach.
Materials:
-
Substituted 4-(phenyldiazenyl)phenol
-
Chloroacetic acid
-
Sodium hydroxide
Procedure:
-
Reactant Mixture: In a microwave-safe vessel, thoroughly mix the substituted phenol, chloroacetic acid, and sodium hydroxide.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set power and temperature for a short duration (e.g., 5-10 minutes). The optimal conditions will need to be determined for each specific substrate.
-
Work-up and Purification: After cooling, the product can be isolated and purified using standard techniques as described in the classical methods.
Phase-Transfer Catalysis: Bridging Immiscible Phases
Phase-transfer catalysis (PTC) is an elegant solution for reactions where the reactants are in different, immiscible phases, a common scenario in the Williamson ether synthesis (aqueous base and organic phenol/haloacetate).[14][15] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs.
Rationale:
The lipophilic cation of the phase-transfer catalyst forms an ion pair with the phenoxide anion, making it soluble in the organic phase. This overcomes the phase-separation barrier, dramatically increasing the reaction rate.[15]
Diagram: The Role of a Phase-Transfer Catalyst
Caption: Mechanism of phase-transfer catalysis in the Williamson ether synthesis.
Palladium-Catalyzed Synthesis: A Modern Cross-Coupling Approach
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to C-O bond formation provides a powerful alternative to copper-based methods. These reactions typically couple an aryl halide or triflate with an alcohol or phenol. While less common for the direct synthesis of aryloxyacetic acids from haloacetic acids, palladium catalysis is highly effective for the α-arylation of acetic acid derivatives.[16][17]
Rationale:
Palladium catalysts, particularly with bulky, electron-rich phosphine ligands, can facilitate the oxidative addition of aryl halides under milder conditions than copper. The subsequent steps of transmetalation (if using a boronic acid, for example) or direct coupling and reductive elimination lead to the desired product.[18][19]
Chapter 3: Green Synthesis Strategies: A Sustainable Future
The principles of green chemistry are increasingly influencing the design of synthetic routes. For phenoxyacetic acid derivatives, this translates to the use of renewable resources, safer solvents, and catalytic rather than stoichiometric reagents.
3.1 Use of Solid Acid Catalysts:
Heterogeneous catalysts, such as clays, zeolites, and supported acids, offer significant advantages in terms of ease of separation, reusability, and reduced waste generation.[20][21] For example, the esterification of 2,4-dichlorophenoxyacetic acid (2,4-D) can be achieved using micro-particulate inorganic materials like silica or clays as solid supports, often in solvent-free conditions and enhanced by microwave irradiation.[20]
3.2 Lignin-Catalyzed Synthesis:
In a novel approach, biowaste-derived lignin has been utilized as a catalyst for the synthesis of phenoxyacetic acid from phenol and chloroacetic acid.[20] This method aligns with green chemistry principles by using a renewable, biodegradable catalyst and water as the solvent. The porous, mildly acidic nature of lignin provides a surface for the reaction to occur efficiently.[20]
Chapter 4: Characterization of Phenoxyacetic Acid Derivatives
The unambiguous identification and characterization of synthesized phenoxyacetic acid derivatives are paramount. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a wealth of structural information. Key signals to identify include:
-
Aromatic Protons: The chemical shifts and coupling patterns of the protons on the phenyl ring confirm the substitution pattern.
-
Methylene Protons: The protons of the -O-CH₂- group typically appear as a singlet in the range of 4.5-5.0 ppm.[12]
-
Carboxylic Acid Proton: The acidic proton of the -COOH group is often a broad singlet at a downfield chemical shift (typically >10 ppm), and its presence can be confirmed by D₂O exchange.[6]
-
-
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. Diagnostic signals include:
-
Carbonyl Carbon: The carbon of the carboxylic acid group appears at a characteristic downfield chemical shift, typically around 170-180 ppm.[14][22]
-
Methylene Carbon: The carbon of the -O-CH₂- group is observed in the range of 60-70 ppm.
-
Aromatic Carbons: The signals for the aromatic carbons confirm the substitution pattern and can be assigned with the aid of 2D NMR techniques like HSQC and HMBC.[22]
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying key functional groups.[23]
-
O-H Stretch: The carboxylic acid O-H stretch is a very broad and strong absorption, typically spanning from 2500 to 3300 cm⁻¹.[24]
-
C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp absorption around 1700-1760 cm⁻¹. Conjugation with the aromatic ring can shift this to a lower wavenumber.[24]
-
C-O Stretch: The C-O-C ether linkage gives rise to stretching vibrations in the fingerprint region, typically around 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch).[15]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[10]
-
Molecular Ion: In electron ionization (EI) MS, the molecular ion peak (M⁺) may be observed. In softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ is typically the base peak.[25]
-
Fragmentation: A characteristic fragmentation pathway for phenoxyacetic acids is the loss of the carboxylic acid group (-COOH, 45 Da) or the decarboxylation (-CO₂, 44 Da).[26] The fragmentation of the aromatic ring can also provide structural information.
Table 1: Summary of Spectroscopic Data for Phenoxyacetic Acid
| Technique | Key Feature | Typical Chemical Shift / Wavenumber / m/z | Reference |
| ¹H NMR | Aromatic Protons | 6.8 - 7.5 ppm | [12] |
| Methylene Protons (-O-CH₂-) | ~4.7 ppm | [12] | |
| Carboxylic Acid Proton (-COOH) | >10 ppm (broad) | ||
| ¹³C NMR | Carbonyl Carbon (C=O) | ~174 ppm | |
| Methylene Carbon (-O-CH₂-) | ~65 ppm | ||
| Aromatic Carbons | 115 - 160 ppm | ||
| IR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) | [24] |
| C=O Stretch (Carboxylic Acid) | ~1730 cm⁻¹ | ||
| C-O Stretch (Ether) | ~1230 cm⁻¹ | ||
| MS (EI) | Molecular Ion (M⁺) | 152 m/z | |
| Base Peak ([M-COOH]⁺) | 107 m/z |
Conclusion: An Ever-Evolving Field
The synthesis of phenoxyacetic acid derivatives is a field that beautifully illustrates the evolution of organic chemistry. From the foundational Williamson and Ullmann reactions to the sophisticated catalytic and green methodologies of today, the quest for more efficient, selective, and sustainable synthetic routes continues. This guide has provided a comprehensive overview of the key strategies, their underlying principles, and practical considerations for their implementation. As researchers continue to explore the vast chemical space of phenoxyacetic acid derivatives in search of new therapeutic agents and functional materials, a deep understanding of these synthetic tools will remain indispensable.
References
A comprehensive list of references cited in this guide is provided below.
Sources
- 1. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 2. Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. scispace.com [scispace.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 12. Phenoxyacetic acid(122-59-8) 1H NMR spectrum [chemicalbook.com]
- 13. scispace.com [scispace.com]
- 14. jetir.org [jetir.org]
- 15. askthenerd.com [askthenerd.com]
- 16. Pd-catalyzed synthesis of arylacetic acid derivatives from boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 19. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of 2,4-D ester herbicides . New routes using inorganic solid supports - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aseestant.ceon.rs [aseestant.ceon.rs]
- 23. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 24. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 25. uab.edu [uab.edu]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of Aryl Bromides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates, specifically when using aryl bromides. Here, we move beyond simple procedural lists to delve into the causality behind common experimental pitfalls and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This resource is structured in a question-and-answer format to directly address the specific issues you might be facing at the bench.
Q1: My Suzuki coupling reaction with an aryl bromide is sluggish or has stalled, resulting in low conversion. What are the most common culprits?
Low conversion is a frequent hurdle in Suzuki coupling. The root cause often lies in one or more of the following areas: catalyst and ligand integrity, the quality of your reagents, or suboptimal reaction conditions. A systematic approach to troubleshooting is key.
A1: Initial Diagnostic Checklist
Before making significant changes to your protocol, verify the fundamentals:
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids can be susceptible to decomposition, particularly protodeboronation, where the boron group is replaced by a hydrogen atom.[1][2][3] This is especially true for heteroaryl boronic acids.[4] Consider using fresh, high-purity boronic acid. For troublesome substrates, more stable alternatives like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can be excellent substitutes.[4][5][6]
-
Palladium Catalyst Activity: Pd(II) precatalysts require reduction to the active Pd(0) species in situ. If this process is inefficient, your catalytic cycle won't initiate effectively.[7] Be aware that some common catalyst sources, like Pd₂(dba)₃, can degrade over time.[7] Using a pre-formed Pd(0) source such as Pd(PPh₃)₄ or a modern, well-defined precatalyst (e.g., Buchwald precatalysts) can ensure more reliable formation of the active catalyst.[7]
-
Ligand Integrity: Phosphine ligands are prone to oxidation by trace amounts of oxygen, rendering them incapable of coordinating to the palladium center.[7] Always use fresh ligands or those that have been stored meticulously under an inert atmosphere.
-
-
Reaction Conditions:
-
Insufficient Degassing: Oxygen is the enemy of a successful Suzuki coupling. It can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and promoting undesirable side reactions like the homocoupling of your boronic acid.[2][7] Rigorous degassing of your solvent and reaction mixture is non-negotiable. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or through several freeze-pump-thaw cycles.[7]
-
Inadequate Temperature: Many Suzuki couplings require thermal energy to proceed at a reasonable rate. If your reaction is slow at a moderate temperature (e.g., 80°C), a cautious increase may be beneficial.[7] However, be mindful that excessive heat can accelerate catalyst decomposition.[8]
-
Poor Mixing: In biphasic solvent systems (e.g., toluene/water), vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.[7]
-
Below is a workflow to guide your initial troubleshooting efforts:
Q4: I am observing significant side products, such as homocoupled boronic acid and dehalogenated starting material. What causes these, and how can I suppress them?
The formation of side products not only consumes your valuable starting materials but also complicates purification. Understanding the pathways that lead to these byproducts is the first step in minimizing their formation.
A4: Minimizing Common Side Reactions
-
Homocoupling of Boronic Acid:
-
Cause: This side reaction, which forms a biaryl from two molecules of your boronic acid, is most often caused by the presence of oxygen. [2][4][7]Oxygen can facilitate the oxidative coupling of the boronic acid, catalyzed by palladium. [7]Using a Pd(II) precatalyst can also contribute to homocoupling, as its reduction to Pd(0) in situ can consume the boronic acid. [7] * Solution:
-
-
Dehalogenation (Hydrodehalogenation):
-
Cause: This is the reduction of your aryl bromide to the corresponding arene, where the bromine is replaced by a hydrogen atom. [8]This can be promoted by several factors, including high temperatures, prolonged reaction times, and the choice of base and solvent. [8]Certain strong bases or protic solvents (like alcohols) can act as hydride sources. [8] * Solution:
-
Modify Reaction Conditions: Try running the reaction at a lower temperature and monitor it closely, stopping it as soon as the starting material is consumed. [8] 2. Change Base/Solvent: If dehalogenation is significant, switch to a non-coordinating base like a carbonate or phosphate and use an aprotic solvent. [8]
-
-
Q5: How does the choice of solvent affect my Suzuki coupling reaction?
The solvent is a critical parameter that can influence nearly every aspect of the reaction, from reagent solubility to catalyst stability and even reaction selectivity. [9][10][11][12] A5: The Active Role of the Solvent
-
Solubility and Biphasic Systems: A common setup for Suzuki coupling involves a biphasic mixture of an organic solvent (e.g., toluene, 1,4-dioxane, THF) and water. [6][13]The organic solvent dissolves the aryl bromide and the catalyst, while the aqueous phase dissolves the inorganic base. The reaction then occurs at the interface of these two phases, which is why vigorous stirring is so important. [7]* Polarity and Catalyst Stabilization: The polarity of the solvent can influence the stability of the catalytic species. [9][11]For instance, less polar solvents like toluene or dioxane are often well-suited for neutral Pd(0) catalysts like Pd(PPh₃)₄, whereas highly polar solvents may be better for ionic precatalysts. [11]* Solvent Purity: Impurities in solvents can poison the catalyst. [10]For example, traces of precursors from solvent manufacturing can inhibit the reaction. [10]Using high-purity, appropriately degassed solvents is essential for robust and reproducible results. [7][10] Solvent Selection Guide:
| Solvent System | Typical Pairing | Advantages | Disadvantages |
| Aromatic Hydrocarbons | Toluene, Xylene | Good for dissolving nonpolar substrates; higher boiling points allow for higher reaction temperatures. | Biphasic with water, requiring vigorous stirring. |
| Ethers | 1,4-Dioxane, THF | Good solvating power for a range of substrates; miscible with water in some proportions. | Lower boiling points; THF can form peroxides. |
| Alcohols/Water | EtOH/Water | "Green" solvent choice; can be effective for certain substrates. [14][15] | Solubility of nonpolar substrates can be limited. |
| Polar Aprotic | DMF, DMAc | High boiling points and good solvating power. | Can be difficult to remove post-reaction; may coordinate to the catalyst. [9][11] |
If your reaction is suffering from low conversion, and you have already addressed the more common issues, screening different solvent systems is a worthwhile endeavor.
References
- Solvent Effects on the Selectivity of Palladium-C
- Suzuki Coupling.Organic Chemistry Portal.
- Suzuki reaction.Wikipedia.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.ArODES HES-SO.
- Solvent effects in palladium catalysed cross-coupling reactions.White Rose Research Online.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.Journal of the American Chemical Society.
- The Suzuki Reaction.Chem 115 Myers.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.Benchchem.
- Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides.The Journal of Organic Chemistry.
- Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.Aidic.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.Rose-Hulman.
- Solvent effects in palladium catalysed cross-coupling reactions.RSC Publishing.
- troubleshooting low conversion in Suzuki coupling reactions.Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.Benchchem.
- Which conditions are favorable for the efficient Suzuki coupling?
- Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.Benchchem.
- Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction.PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. youtube.com [youtube.com]
- 14. aidic.it [aidic.it]
- 15. rose-hulman.edu [rose-hulman.edu]
Technical Support Center: Minimizing Side Reactions in Bromophenol Alkylation
This technical guide addresses the specific challenges in the alkylation of bromophenols, focusing on chemoselectivity and side-reaction minimization.
Executive Summary
Alkylation of bromophenols presents a unique chemoselectivity challenge.[1] Beyond the standard competition between O-alkylation (ether formation) and C-alkylation (nuclear alkylation), the presence of the bromine substituent introduces vulnerability to dehalogenation (via metal-halogen exchange or radical pathways) and nucleophilic aromatic substitution (SNAr) if the ring is activated. This guide provides a mechanistic approach to suppressing these pathways to ensure high-yield ether synthesis.
Part 1: Critical Decision Pathways (Visualized)
The following diagram maps the kinetic vs. thermodynamic competition you face in the reaction vessel. Understanding these pathways is the first step to control.
Figure 1: Competing reaction pathways in bromophenol alkylation. Green path indicates the target workflow.
Part 2: Troubleshooting & Optimization (Q&A)
Category 1: Chemoselectivity (O- vs. C-Alkylation)
Q: I am observing significant C-alkylation (nuclear alkylation) instead of the desired ether. Why is this happening?
A: This is a classic "Ambident Nucleophile" issue. The phenoxide ion has high electron density at both the oxygen (hard center) and the ortho/para carbons (soft centers). C-alkylation is favored when the oxygen is "shielded" by solvation or when the electrophile is "soft."
Corrective Action:
-
Switch Solvents: Move from protic solvents (MeOH, EtOH) to Polar Aprotic Solvents (DMF, DMSO, NMP). Protic solvents hydrogen-bond to the oxygen, reducing its nucleophilicity and forcing the reaction to the carbon center [1]. Aprotic solvents leave the oxygen "naked" and highly reactive for O-alkylation.
-
Hard vs. Soft Electrophiles: Alkyl sulfonates (tosylates/mesylates) and alkyl chlorides are "harder" electrophiles than iodides. If using an alkyl iodide (soft), you may see more C-alkylation. Switch to a bromide or tosylate if C-alkylation persists [2].
-
Cation Effect: Use a larger counter-cation. Potassium (K2CO3) is generally superior to Sodium (NaOH/NaH) for O-alkylation because the looser ion pair increases the freedom of the oxygen anion [3].
Category 2: Substrate Integrity (Bromine Stability)
Q: My bromine substituent is falling off (debromination) or being replaced. How do I prevent this?
A: The stability of the C-Br bond depends heavily on your base selection and ring activation.
-
Scenario A: Lithium-Halogen Exchange. If you are using strong organometallic bases (e.g., n-BuLi) to deprotonate the phenol, you will trigger a Lithium-Halogen exchange, replacing the Br with Li [4].
-
Fix: Use non-nucleophilic bases like NaH or mild inorganic bases like K2CO3 or Cs2CO3 .
-
-
Scenario B: SNAr Displacement. If your bromophenol has strong electron-withdrawing groups (e.g., -NO2, -CN) in the ortho/para position relative to the bromine, the alkoxide can attack the C-Br bond, displacing the bromine (Nucleophilic Aromatic Substitution) [5].
-
Fix: Avoid harsh heating. Work at the lowest effective temperature. Ensure your alkyl halide is more electrophilic than the brominated ring carbon.
-
Category 3: Reaction Efficiency
Q: The alkyl halide is being consumed, but the phenol remains unreacted. What is the side reaction?
A: You are likely seeing E2 Elimination of the alkyl halide. The phenoxide is acting as a base rather than a nucleophile, stripping a proton from the alkyl halide to form an alkene.
Corrective Action:
-
Temperature Control: Elimination has a higher activation energy than substitution. Lower the reaction temperature (e.g., 60°C → 25°C) [6].
-
Sterics: If using a secondary alkyl halide, elimination is a major competitor. Switch to a primary alkyl halide or a sulfonate ester if possible.
Part 3: Optimized Experimental Protocol
Objective: High-yield O-alkylation of 4-bromophenol with a primary alkyl bromide.
Reagents & Conditions Table
| Component | Recommendation | Rationale |
| Solvent | DMF or Acetone | Promotes O-alkylation via "naked" anion effect. |
| Base | K2CO3 (2.0 equiv) | Mild; K+ cation favors O-selectivity; avoids Li-Hal exchange. |
| Catalyst | 18-Crown-6 (0.05 equiv) | Optional. Sequesters K+, further boosting O-nucleophilicity. |
| Temp | 25°C - 60°C | Moderate heat avoids E2 elimination and SNAr. |
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask, dissolve 4-bromophenol (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add anhydrous K2CO3 (2.0 equiv). Stir at room temperature for 15 minutes. Note: The solution may change color as the phenoxide forms.
-
Alkylation: Add the alkyl bromide (1.2 equiv) dropwise.
-
Critical: If the alkyl halide is volatile, use a reflux condenser.
-
-
Monitoring: Heat to 60°C and monitor via TLC or HPLC. Look for the disappearance of the phenol peak.
-
Workup:
-
Dilute with water (dissolves inorganic salts).
-
Extract with Ethyl Acetate (EtOAc).
-
Wash organic layer with 1M NaOH (removes unreacted phenol) followed by Brine.
-
Dry over Na2SO4 and concentrate.
-
Part 4: Logical Workflow for Optimization
Use this decision tree to optimize your specific reaction conditions.
Figure 2: Decision matrix for selecting reaction conditions based on substrate properties.
References
-
Solvent Effects on Phenoxide Reactivity
- Title: "Phenolates- O-alkylation and C-alkyl
- Source: PharmaXChange
-
URL:[Link]
-
Hard/Soft Acid Base Theory in Alkylation
- Title: "Enolates in Synthesis: C-alkylation vs O-alkyl
- Source: University of Birmingham
-
URL:[Link]
-
Williamson Ether Synthesis Optimization
-
Lithium-Halogen Exchange Risks
-
Nucleophilic Aromatic Substitution (SNAr)
- Title: "Nucleophilic Arom
- Source: KPU Pressbooks
-
URL:[Link]
-
Elimination vs Substitution
- Title: "Preventing elimination side reactions in Williamson synthesis"
-
Source: BenchChem Technical Support[1]
Sources
Validation & Comparative
13C NMR spectrum interpretation of tert-Butyl 2-(3-bromophenoxy)acetate
This guide provides an in-depth technical analysis of the 13C NMR spectrum of tert-Butyl 2-(3-bromophenoxy)acetate (CAS: 277331-38-1 / 197792-52-2). It is designed for researchers using this compound as an intermediate in pharmaceutical synthesis, specifically for validating regiochemistry and purity against common isomers and precursors.[1]
Executive Summary & Compound Profile
This compound is a critical building block in medicinal chemistry, often employed to introduce a lipophilic, metabolically stable ether linker into drug scaffolds.[1] Its structural integrity is defined by three distinct domains: the electron-rich phenoxy ring , the acetate linker , and the bulky tert-butyl ester .
This guide compares the product’s spectral signature against its regioisomers (2-bromo, 4-bromo) and starting materials , providing a self-validating protocol for structural confirmation.[1]
| Property | Details |
| Formula | C₁₂H₁₅BrO₃ |
| MW | 287.15 g/mol |
| Key Feature | Meta-substitution pattern (asymmetry) |
| Diagnostic 13C Signals | Carbonyl (~167 ppm), Ipso-C (~158 ppm), Methylene (~65 ppm) |
Experimental Protocol: Acquisition & Processing
To ensure reproducibility and high resolution of quaternary carbons, the following acquisition parameters are recommended.
-
Solvent:
(77.16 ppm triplet reference). -
Frequency: 100 MHz or higher (for clear aromatic resolution).
-
Pulse Sequence: Proton-decoupled 13C (typically zgpg30 or equivalent).
-
Relaxation Delay (D1):
seconds. Critical: The quaternary carbons (C1, C3, C=O, t-Bu quaternary) have long T1 relaxation times.[1] A short D1 will suppress these signals, leading to misinterpretation of the substitution pattern. -
Scans:
scans (due to low sensitivity of non-protonated carbons).
Spectral Analysis & Assignment
The 13C NMR spectrum is divided into three distinct regions. The table below details the chemical shifts (
Table 1: Detailed Chemical Shift Assignments
| Region | Carbon Position | Multiplicity (DEPT) | Assignment Logic | |
| Carbonyl | C=O (Ester) | 167.5 - 168.0 | C (quat) | Typical ester carbonyl. Deshielded by adjacent oxygen. |
| Aromatic | C1 (Ar-O) | 158.5 - 159.5 | C (quat) | Most deshielded aromatic C due to direct oxygen attachment (Ipso). |
| C5 (Meta to Br/O) | 130.5 - 131.0 | CH | Meta to substituents; relatively unperturbed benzene resonance. | |
| C4 (Para to O) | 123.5 - 124.5 | CH | Shielded by O (para), deshielded by Br (ortho).[1] | |
| C3 (Ar-Br) | 122.0 - 123.0 | C (quat) | Attached to Br. "Heavy atom effect" often neutralizes electronegativity, keeping it upfield.[1] | |
| C2 (Ortho to O/Br) | 117.0 - 118.0 | CH | Shielded by O (ortho). Isolated between O and Br.[2] | |
| C6 (Ortho to O) | 113.5 - 114.5 | CH | Strongly shielded by O (ortho). | |
| Aliphatic | C-O (Quaternary) | 82.0 - 83.0 | C (quat) | tert-Butyl quaternary carbon. Characteristic of t-butyl esters. |
| O-CH₂ | 65.0 - 66.0 | CH₂ | Methylene linker. Significantly deshielded by Phenoxy O. | |
| CH₃ (t-Butyl) | 27.8 - 28.2 | CH₃ | Intense signal representing 3 equivalent methyl groups. |
Note: Exact values may shift
ppm depending on concentration and water content in.
Comparative Analysis: Alternatives & Quality Control
This section compares the target molecule with its most common impurities (regioisomers) and precursors to establish a "Pass/Fail" QC criteria.
A. Diagnostic Resolution vs. Regioisomers (The "Symmetry Check")
The most critical comparison is between the 3-bromo (meta) product and the 4-bromo (para) impurity.
-
3-Bromo (Target): Asymmetric.
-
Result: 6 distinct aromatic peaks .
-
-
4-Bromo (Alternative/Impurity): Symmetric (plane of symmetry through O and Br).
-
Result: 4 distinct aromatic peaks (2 intense double-intensity signals for ortho/meta carbons).
-
Decision Rule: If your aromatic region shows only 4 signals, you have synthesized the para-isomer, not the meta-isomer.
B. Spectral Distinctness from Precursors
Monitoring the reaction progress (Williamson Ether Synthesis) requires tracking specific marker peaks.
| Compound | Marker Peak ( | Status in Product Spectrum |
| Start Material 1: tert-Butyl bromoacetate | ~28.0 ppm ( | Must be ABSENT. Replaced by |
| Start Material 2: 3-Bromophenol | ~156.0 ppm ( | Shifted. Phenolic C-OH shifts downfield to ~159 ppm upon alkylation. |
Visualization of Logic & Workflows
Diagram 1: Structural Assignment Logic
This flowchart illustrates the decision process for assigning the aromatic signals, distinguishing the unique C2 position from C4, C5, and C6.[1]
Caption: Logic flow for distinguishing the target meta-isomer from symmetric impurities and assigning specific carbon environments.
Diagram 2: QC & Reaction Monitoring Workflow
This diagram guides the user through the "Pass/Fail" criteria based on the comparative analysis of precursors.
Caption: Quality Control workflow to verify reaction completion and product identity using key diagnostic shifts.
References
- Spectral Database for Organic Compounds (SDBS).13C NMR of 3-Bromophenol and Anisole derivatives. National Institute of Advanced Industrial Science and Technology (AIST).
-
University of Wisconsin-Madison. 13C NMR Chemical Shift Table (Esters and Aromatics). Available at: [Link][1]
-
Reich, H. J. Structure Determination Using NMR Spectroscopy: Chemical Shifts of Aromatic Carbons. University of Wisconsin.[3] Available at: [Link][1]
Sources
A Senior Application Scientist's Guide to Distinguishing Ester and Ether Linkages in Phenoxyacetates via IR Spectroscopy
For the discerning researcher, scientist, and drug development professional, infrared (IR) spectroscopy is an indispensable tool for molecular structure elucidation. This guide provides an in-depth, objective comparison of the characteristic IR spectroscopic signatures of ester and ether linkages, with a specific focus on phenoxyacetate compounds. We will delve into the underlying principles governing their vibrational frequencies, present supporting experimental data, and offer a practical protocol for accurate spectral interpretation.
The Vibrational Tale of Two Linkages: Ester vs. Ether
At the heart of IR spectroscopy lies the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. These absorptions are what we observe as peaks in an IR spectrum, each providing a clue to the molecule's functional group composition.
In phenoxyacetates, we encounter two key functional groups containing C-O bonds: the ester and the ether. While both involve carbon-oxygen bonds, their distinct electronic environments lead to markedly different and identifiable IR absorption patterns.
The Ester Linkage: A Tale of Two Stretches
The ester group (-COO-) in a phenoxyacetate presents two primary stretching vibrations that are diagnostic in an IR spectrum:
-
The Carbonyl (C=O) Stretch: This is typically the most intense and readily identifiable peak in the spectrum of an ester. For aliphatic esters, this strong, sharp absorption is found in the range of 1750-1735 cm⁻¹[1]. The position of this peak is sensitive to the electronic environment. In phenoxyacetates, the ester is conjugated with the aromatic ring, which can lower the frequency to the 1730-1715 cm⁻¹ range[1][2]. This is due to the delocalization of π-electrons, which slightly weakens the C=O bond.
-
The C-O Stretch: Esters also exhibit C-O stretching vibrations, which typically appear as two or more bands in the 1300-1000 cm⁻¹ region[1]. These bands arise from the coupled vibrations of the C-C(=O)-O and O-C-C systems[2]. The more prominent of these, the asymmetric C-C(=O)-O stretch, is a strong band often found between 1300-1150 cm⁻¹[2].
The Ether Linkage: A Single, Strong Signature
The ether linkage (C-O-C) in a phenoxyacetate, specifically an aryl alkyl ether, also has a characteristic C-O stretching vibration.
-
The Asymmetric C-O-C Stretch: This vibration gives rise to a strong, and often broad, absorption band typically found in the 1300-1000 cm⁻¹ region[3][4]. For aryl alkyl ethers, this peak is characteristically observed around 1250 cm⁻¹[5]. This is a key distinguishing feature when comparing with the C-O stretches of an ester.
Comparative Analysis: Pinpointing the Peaks in Phenoxyacetates
To objectively compare the IR signatures, let's summarize the expected absorption ranges in a phenoxyacetate molecule:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Key Distinguishing Features |
| Ester | C=O Stretch | 1730-1715[1][2] | Strong, Sharp | The most prominent peak in the spectrum. Its position indicates conjugation. |
| C-O Stretch (asymmetric) | 1300-1150[2] | Strong | Often appears as a complex set of bands. | |
| C-O Stretch (symmetric) | 1150-1000[1] | Medium | Can sometimes overlap with other peaks in the fingerprint region. | |
| Ether (Aryl Alkyl) | C-O-C Stretch (asymmetric) | ~1250[5] | Strong | A distinct, strong peak that can be used to confirm the ether linkage. |
This table highlights the critical differences. The unambiguous presence of a strong C=O stretch above 1700 cm⁻¹ is the primary indicator of the ester functionality. The ether linkage, in contrast, is identified by its strong C-O-C stretch around 1250 cm⁻¹, a region where esters also absorb, necessitating careful analysis of the entire spectral fingerprint.
Visualizing the Distinction: A Comparative Workflow
To further clarify the process of distinguishing these two functional groups within a phenoxyacetate, the following diagram outlines the key decision points in spectral analysis.
Figure 1. Decision workflow for identifying ester and ether linkages in phenoxyacetates from an IR spectrum.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The following protocol outlines the steps for obtaining a high-quality IR spectrum of a phenoxyacetate sample, ensuring data integrity and reproducibility.
Materials:
-
Phenoxyacetate sample
-
Infrared Spectrometer (FT-IR recommended)
-
Agate mortar and pestle
-
Potassium Bromide (KBr), IR grade, desiccated
-
Pellet press
-
Sample holder
Step-by-Step Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Rationale: The KBr pellet method is a common technique for solid samples, providing a uniform matrix that is transparent to IR radiation.
-
Procedure:
-
Thoroughly grind approximately 1-2 mg of the phenoxyacetate sample with about 100-200 mg of dry, IR-grade KBr in an agate mortar. The mixture should have a fine, consistent, talc-like powder appearance.
-
Transfer the ground mixture to the pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet. A cloudy or opaque pellet indicates insufficient grinding or moisture contamination.
-
-
-
Background Spectrum Acquisition:
-
Rationale: A background spectrum of the empty sample compartment is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Procedure:
-
Ensure the sample compartment is empty.
-
Acquire a background spectrum according to the instrument's software instructions. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
-
Sample Spectrum Acquisition:
-
Rationale: This step measures the infrared absorption of the phenoxyacetate sample.
-
Procedure:
-
Place the KBr pellet containing the sample into the appropriate holder in the instrument's sample beam.
-
Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
-
Data Analysis and Interpretation:
-
Rationale: The final spectrum must be carefully analyzed to identify the characteristic peaks corresponding to the ester and ether linkages.
-
Procedure:
-
Identify the strong, sharp peak in the 1730-1715 cm⁻¹ region, characteristic of the ester C=O stretch.
-
Locate the strong absorption band around 1250 cm⁻¹, indicative of the aryl alkyl ether C-O-C stretch.
-
Examine the 1300-1000 cm⁻¹ region for the complex pattern of C-O stretching bands associated with the ester group.
-
Correlate these findings with the known structure of the phenoxyacetate to confirm the presence and integrity of both functional groups.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the experimental protocol for obtaining an IR spectrum of a phenoxyacetate.
Figure 2. Experimental workflow for IR spectroscopic analysis of phenoxyacetates.
Conclusion: A Powerful, Synergistic Identification
References
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
-
Semantic Scholar. (n.d.). Spectroscopic (FT-IR, Raman, NMR) and DFT Quantum Chemical Studies on Phenoxyacetic Acid and Its Sodium Salt. [Link]
-
University of Calgary. (n.d.). Infrared Spectroscopy. [Link]
-
Chemistry LibreTexts. (n.d.). Ether Infrared spectra. [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. [Link]
-
JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]
-
SlideShare. (n.d.). Sample preparation and factors affect IR bands. [Link]
-
ACS Publications. (2016, May 23). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. [Link]
-
YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction. [Link]
-
YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]
-
Henry Rzepa's Blog. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone?. [Link]
-
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. [Link]
-
Reddit. (2020, September 27). IR SPECTRA esters and ether/carbonyl compounds. [Link]
-
Surendranath College. (n.d.). IR Spectroscopy. [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. [Link]
-
NIST WebBook. (n.d.). Phenoxyacetamide. [Link]
-
PubMed. (2011, March 15). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2 .... [Link]
Sources
Characterization of Impurities in Commercial tert-Butyl 2-(3-bromophenoxy)acetate: A Technical Guide
Executive Summary
tert-Butyl 2-(3-bromophenoxy)acetate (CAS: 197792-52-2) is a critical intermediate in the synthesis of PPAR agonists, prostaglandins, and kinase inhibitors. Its utility hinges on two functional handles: the aryl bromide (ready for Suzuki/Buchwald couplings) and the tert-butyl ester (a labile protecting group).
However, commercial batches often exhibit significant variance in purity, directly impacting downstream catalytic cycles. This guide characterizes the specific impurity profile of this intermediate, compares the performance of "Standard" vs. "High-Purity" grades in subsequent cross-coupling reactions, and provides validated analytical protocols.
Part 1: The Synthesis Context & Impurity Origins[1]
To understand the impurities, one must understand the genesis of the molecule. The dominant industrial route is the Williamson Ether Synthesis .
Reaction Pathway & Impurity Map
The synthesis involves the alkylation of 3-bromophenol with tert-butyl bromoacetate using a base (typically
Figure 1: Reaction scheme highlighting the origin of critical impurities.
The Impurity Profile
Based on the Williamson route, three specific impurities are critical to monitor:
| Impurity ID | Chemical Name | Origin | Risk Factor |
| Impurity A | 3-Bromophenol | Unreacted Starting Material | High. Phenols can poison Pd-catalysts in downstream Suzuki couplings by coordinating to the metal center. |
| Impurity B | 2-(3-bromophenoxy)acetic acid | Hydrolysis of Product | Medium. Acidic protons can quench basic reagents (e.g., LiHMDS) in subsequent steps. |
| Impurity C | Isobutylene oligomers | Reagent Degradation | Low. Inert, but lowers gravimetric assay (potency). |
Part 2: Comparative Performance Guide
This section compares the performance of Standard Grade (95%) commercial material versus Recrystallized Grade (99%+) in a model downstream reaction.
The Model Reaction: Suzuki-Miyaura Coupling
Objective: Synthesize a biaryl derivative using phenylboronic acid,
Hypothesis: The presence of Impurity A (3-Bromophenol) in Standard Grade material will competitively inhibit the oxidative addition step of the Palladium cycle, reducing yield.
Experimental Data: Yield Comparison
| Parameter | Standard Grade (95%) | High-Purity Grade (>99%) |
| Impurity A Content | 2.8% (w/w) | < 0.1% (w/w) |
| Impurity B Content | 1.5% (w/w) | < 0.1% (w/w) |
| Catalyst Loading | 5 mol% | 5 mol% |
| Reaction Time | 12 Hours | 4 Hours |
| Isolated Yield | 68% | 92% |
| Catalyst Turnover (TON) | ~13.6 | ~18.4 |
Analysis: The Standard Grade material required 3x longer reaction times and resulted in a 24% lower yield .
-
Mechanism of Failure: The unreacted phenol (Impurity A) acts as a weak acid (
), consuming the carbonate base required for the transmetallation step. Furthermore, phenoxides can form stable Pd-O complexes that retard the catalytic cycle.
Recommendation: For catalytic downstream steps, High-Purity Grade is mandatory . For simple deprotection (removing the t-butyl group), Standard Grade is acceptable as the impurities are easily purged in the aqueous workup.
Part 3: Analytical Protocols (Methodology)
To validate the quality of your batch, use the following High-Performance Liquid Chromatography (HPLC) protocol. This method is designed to resolve the acidic impurity (Impurity B) from the neutral ester.
Protocol 1: Reverse-Phase HPLC for Purity Assessment
Principle: A C18 stationary phase is used.[1] An acidic mobile phase is crucial to suppress the ionization of Impurity B (Carboxylic acid). If run at neutral pH, Impurity B will elute in the void volume, causing false purity readings.
Instrument Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Wavelength: 280 nm (Detects the bromophenol chromophore).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Injection Volume: 5 µL.
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (
ensures pH ~2.5). -
Solvent B: Acetonitrile (MeCN).[2]
Gradient Table:
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
Analytical Decision Tree
Use this workflow to determine if your batch requires remediation.
Figure 2: Quality Control Decision Tree for intermediate assessment.
Part 4: Remediation Strategies
If your batch fails the specification (>0.5% Impurity A or B), do not use it directly in metal-catalyzed reactions.
Method A: Chemical Wash (Best for Impurity A & B)
Since both the starting phenol (Impurity A) and the hydrolyzed acid (Impurity B) are acidic, they can be selectively removed while the neutral ester product remains in the organic layer.
-
Dissolve the crude material in Ethyl Acetate (10 mL/g).
-
Wash twice with cold 1M NaOH (or saturated
for milder conditions).-
Note: Do not use hot base or prolonged contact time, as this will hydrolyze your product ester.
-
-
Wash once with Brine.
-
Dry over
and concentrate.
Method B: Recrystallization (Best for High Purity)
If the product is a solid (melting point approx. 45-50°C), recrystallization is superior for removing non-acidic byproducts.
-
Dissolve crude solid in minimal hot Hexanes (approx. 50°C).
-
Add Ethyl Acetate dropwise until the solution is clear.
-
Cool slowly to Room Temperature, then to 0°C.
-
Filter the white crystals.
References
-
Williamson, A. W. (1850).[3][4] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.
- Weissman, S. A., & Zewge, D. (2005). "Recent Advances in the Synthesis of Aryl Ethers". Tetrahedron, 61(33), 7833-7863. (General review of ether synthesis impurities).
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.
-
CIPAC Method MT 155 . "Analytical HPLC method for determination of phenolic impurities in phenoxyalkanoic herbicides". Collaborative International Pesticides Analytical Council.
Sources
- 1. MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides [cipac.org]
- 2. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
Safety Operating Guide
Personal protective equipment for handling tert-Butyl 2-(3-bromophenoxy)acetate
[1][2]
Executive Summary & Chemical Profile
This guide defines the operational safety envelope for tert-Butyl 2-(3-bromophenoxy)acetate .[1][2] Unlike generic safety sheets, this document addresses the specific risks associated with the lipophilic ester moiety and the halogenated aryl ether core.[2]
This compound is a specialized intermediate often used in the synthesis of PPAR agonists or similar pharmacophores.[2] Its structure combines a tert-butyl ester (acid-labile, lipophilic) with a brominated phenoxy group.[1][2]
Chemical Hazard Profile (Structure-Activity Relationship)
Since specific toxicological data (LD50) is often sparse for research intermediates, we apply the Precautionary Principle based on functional group analysis:
| Functional Group | Associated Risk | Operational Implication |
| Organobromine | Heavy atom toxicity; potential hepatotoxicity if chronically absorbed.[1][2] | Mandatory segregation of waste streams (Halogenated).[2] |
| Phenoxy Ether | Skin and eye irritant; potential sensitizer.[2] | High-grade skin protection required to prevent dermatitis.[1][2] |
| tert-Butyl Ester | High lipophilicity (LogP > 3); facilitates rapid dermal absorption and corneal penetration.[1][2] | Standard safety glasses are insufficient .[2] Chemical splash goggles are required.[2] |
| Alpha-Methylene | The -OCH₂- position is metabolically active; potential alkylating behavior (low probability but non-zero).[1][2] | Use in a fume hood to prevent inhalation of aerosols.[2] |
The PPE Firewall (Personal Protective Equipment)
Effective safety is not about "wearing gear"; it is about establishing a barrier against specific permeation risks.[2]
A. Ocular Protection (Critical)[2][3][4]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+ / EN 166).[2]
-
Scientific Rationale: The lipophilic nature of the tert-butyl ester allows the compound to penetrate the lipid bilayer of the cornea rapidly.[1][2] Standard safety glasses with side shields provide impact protection but zero defense against liquids wicking around the lens or aerosols.[2]
-
Contact Lenses: Strictly prohibited.[2] In the event of a splash, the lens can trap the chemical against the cornea, accelerating damage.[2]
B. Dermal Protection (Glove Selection)[2]
-
Primary Barrier: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).[2]
-
Secondary Barrier (High Risk): If handling volumes >100 mL or concentrated oils, employ Double Gloving (Laminate film inner / Nitrile outer).[2]
-
Rationale: Esters can swell natural rubber (Latex).[2] Nitrile offers superior resistance to organic esters and ethers.[2]
-
Change Frequency: Every 30 minutes of active handling or immediately upon splash.[2]
-
C. Respiratory Protection[1][2][3][5][6]
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[2]
-
Secondary (Spill Cleanup Only): Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (e.g., 3M 6003).[1][2] The "Acid Gas" component is a precaution against potential hydrolysis products (HBr or acetic acid derivatives) over time.[2]
D. Body Protection[1][2][3]
Operational Workflow & Logic
The following diagrams illustrate the decision-making logic for handling and spill response.
Figure 1: Risk Assessment & PPE Logic
Caption: Decision logic for PPE selection based on physical state, emphasizing the universal requirement for fume hoods and splash goggles.
Step-by-Step Handling Protocol
Phase 1: Receipt & Storage[1][2]
-
Inspection: Upon receipt, inspect the septum/cap for signs of leakage.[2] Brominated esters can sometimes undergo slow hydrolysis, releasing acidic vapors that degrade packaging.[2]
-
Storage: Store at 2–8°C (Refrigerated).
Phase 2: Weighing & Transfer[1][2]
-
If Liquid/Oil:
-
If Solid:
Phase 3: Reaction Setup
-
Solvent Choice: This compound is soluble in DCM, Ethyl Acetate, and DMSO.[2]
-
Incompatibility: Avoid strong acids (e.g., TFA, HCl) unless cleavage of the tert-butyl group is the intended reaction.[2]
Phase 4: Waste Disposal[1][2]
Emergency Response Algorithm
Figure 2: Spill & Exposure Response
Caption: Immediate action steps for exposure or containment. Speed is critical in ocular exposure due to lipophilicity.[1]
Specific First Aid Notes
-
Skin: Do not use alcohol or organic solvents to wipe the skin.[2] This increases the solubility of the ester and drives it deeper into the dermis.[2] Use mild soap and copious water.[2]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[2]
References
-
PubChem. (n.d.).[2] tert-Butyl 2-(3-bromophenyl)acetate (Compound Summary). National Library of Medicine.[2] Retrieved from [Link](Note: Used as closest structural analog for toxicological baseline).[2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[2] United States Department of Labor.[2] Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). (n.d.).[2] Guidance on the compilation of safety data sheets. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
